

Dimethylchlorophosphite: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dimethylchlorophosphite*

Cat. No.: *B15290410*

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Abstract

Dimethylchlorophosphite ((CH₃O)₂PCl), a highly reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from its ability to act as a phosphorylating agent, enabling the introduction of a dimethyl phosphite moiety into various organic substrates. This technical guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of **dimethylchlorophosphite**. Detailed experimental protocols for its synthesis are provided, alongside a summary of its key quantitative data. Furthermore, this document elucidates the fundamental reaction mechanisms in which **dimethylchlorophosphite** participates, namely the Michaelis-Arbuzov and Perkow reactions, with detailed diagrams to illustrate these chemical transformations.

Introduction

Dimethylchlorophosphite, also known as dimethyl phosphorochloridite, is a colorless liquid with the chemical formula C₂H₆ClO₂P and a molecular weight of 128.49 g/mol. Its high reactivity, particularly towards nucleophiles, makes it a versatile reagent in organic synthesis. The presence of a labile chlorine atom attached to the phosphorus(III) center allows for facile substitution reactions, making it an essential building block for the creation of phosphonates, phosphites, and other organophosphorus compounds. This guide aims to provide a

comprehensive resource for researchers and professionals working with or interested in the applications of **dimethylchlorophosphite**.

History and Discovery

The initial synthesis of **dimethylchlorophosphite** is not definitively attributed to a single discovery in the currently available literature. However, early work on the synthesis and reactions of related phosphites and phosphorochloridites laid the groundwork for its preparation. A significant contribution to a convenient and accessible synthesis was made by Skowrońska et al. in 1987. Their work on a "novel convenient synthesis of dialkyl phosphorochloridites" provided a reliable method for producing **dimethylchlorophosphite** with good yield and purity, which has been instrumental in making this reagent more widely available for research and development.

Synthesis of Dimethylchlorophosphite

The synthesis of **dimethylchlorophosphite** typically involves the reaction of phosphorus trichloride with methanol. However, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of byproducts such as trimethyl phosphite and methyl dichlorophosphite. A well-established method for its preparation is the reaction of trimethyl phosphite with dichlorotriphenylphosphorane.

Experimental Protocol: Synthesis from Trimethyl Phosphite and Dichlorotriphenylphosphorane

This method, reported by Skowrońska et al., provides a reliable route to **dimethylchlorophosphite**.

Materials:

- Triphenylphosphine
- Dichloromethane (anhydrous)
- Chlorine gas (dry)
- Argon gas (dry)

- Trimethyl phosphite
- Ether (dry)

Procedure:

- A solution of triphenylphosphine (26.2 g, 0.1 mol) in dichloromethane (200 ml) is cooled to +5°C.
- A stream of dry chlorine gas (7.09 g, 0.1 mol) in dry argon is passed slowly through the stirred solution at +5°C.
- The mixture is allowed to stand for 30 minutes at room temperature to form dichlorotriphenylphosphorane *in situ*.
- To the resulting mixture, trimethyl phosphite (12.4 g, 0.1 mol) is added dropwise with stirring at +5°C.
- The reaction mixture is kept for 1 hour at room temperature and then refluxed for 3 hours.
- The solvent is evaporated under reduced pressure (100 Torr) using a short Vigreux column.
- Dry ether (70 ml) is added to the residue to precipitate the byproduct, triphenylphosphine oxide.
- The mixture is refrigerated for 3-8 hours, and the precipitated triphenylphosphine oxide is removed by filtration.
- The solvent is evaporated from the filtrate under reduced pressure (15 Torr) using a short Vigreux column.
- The residue is then distilled to afford **dimethylchlorophosphite**.

Quantitative Data:

Parameter	Value
Yield	57%
Purity (by ^{31}P -NMR)	96-98%

Physical and Chemical Properties

A summary of the known physical and chemical properties of **dimethylchlorophosphite** is presented in the table below.

Property	Value
Chemical Formula	$\text{C}_2\text{H}_6\text{ClO}_2\text{P}$
Molecular Weight	128.49 g/mol
CAS Number	3743-07-5
Appearance	Colorless liquid
Boiling Point	96 °C at 760 mmHg

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **dimethylchlorophosphite**.

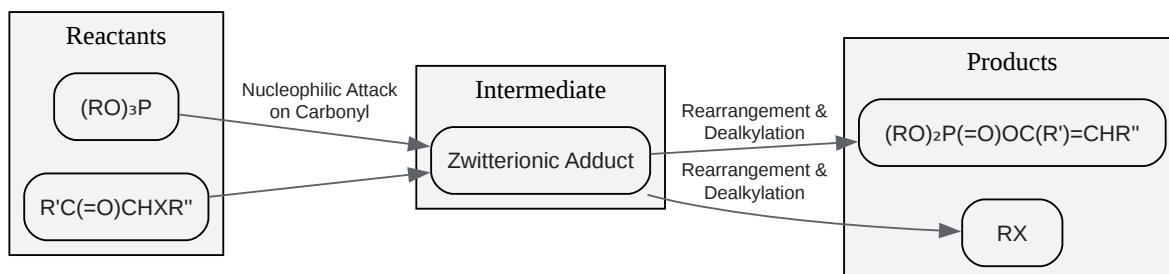
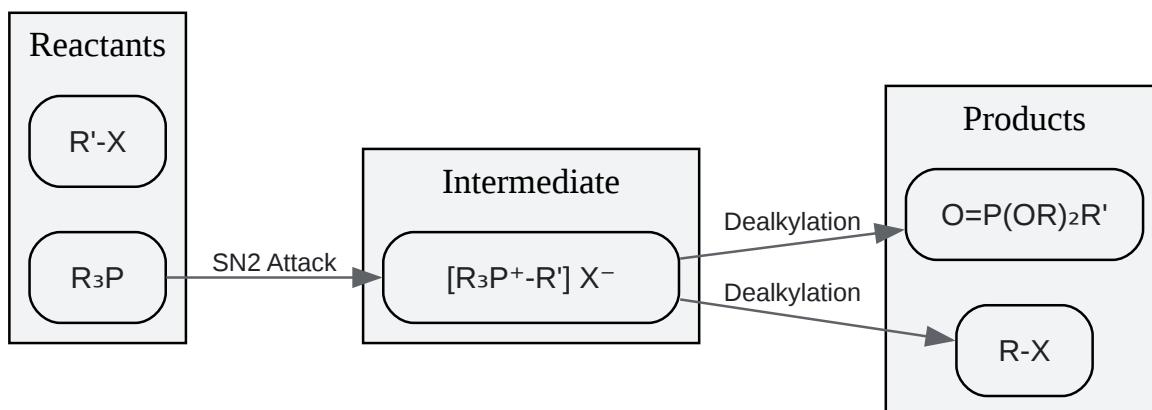
Spectroscopy	Data
^{31}P -NMR	$\delta = 165.5$ ppm (referenced to 85% H_3PO_4)
^1H -NMR	Data not currently available in the searched literature.
^{13}C -NMR	Data not currently available in the searched literature.
Infrared (IR)	Data not currently available in the searched literature.

Core Reaction Mechanisms

Dimethylchlorophosphite is a key reactant in several fundamental organophosphorus reactions. Two of the most important are the Michaelis-Arbuzov and Perkow reactions.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. While **dimethylchlorophosphite** itself is a phosphorochloridite, its derivatives (trialkyl phosphites) readily undergo this reaction. The general mechanism is a two-step process involving the formation of a phosphonium intermediate followed by dealkylation.



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